molecular formula C21H25N3O3S B2608567 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1796969-13-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2608567
CAS No.: 1796969-13-5
M. Wt: 399.51
InChI Key: FANMCSJMGKCYGJ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Applications

One of the primary applications of benzenesulfonamide derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Cheng De-ju (2015) highlighted the synthesis of a novel compound with potential as a candidate for drug development, emphasizing the structural characterization and bioactivity of methylbenzenesulfonamide CCR5 antagonists in the context of HIV-1 infection prevention (Cheng De-ju, 2015).

Chemical and Physical Characterization

Tomasz Pawlak et al. (2021) conducted a detailed structural investigation of AND-1184 (a potential API for the treatment of dementia), which includes a benzenesulfonamide moiety, demonstrating the importance of single-crystal X-ray and solid-state NMR characterisation in understanding the compound's properties (Pawlak, Szczesio, & Potrzebowski, 2021).

Biological and Pharmacological Research

The exploration of sulfonamide derivatives extends into their potential inhibition of enzymes relevant to various diseases. For example, Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases, enzymes involved in physiological processes such as respiration and pH balance, highlighting their low nanomolar activity against specific human isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Corrosion Inhibition Studies

In materials science, the investigation into the corrosion inhibition properties of piperidine derivatives on iron surfaces by Kaya et al. (2016) underscores the relevance of benzenesulfonamide derivatives in protecting metals from corrosion, which is critical for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Enzyme Inhibition and Molecular Docking Studies

The synthesis and biochemical evaluation of sulfonamides bearing piperidine nucleus for talented activity against cholinesterase by Khalid et al. (2012) exemplifies the compound's utility in developing treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease (Khalid, 2012).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzoxazole derivatives have been found to exhibit inhibitory activities toward G-protein-coupled receptor kinases (GRK)-2 and -5 . This suggests that this compound may interact with these enzymes, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

Given its potential inhibitory activity against GRK-2 and -5 , it may influence cell signaling pathways regulated by these kinases

Molecular Mechanism

Its potential inhibitory activity against GRK-2 and -5 suggests that it may bind to these enzymes, inhibiting their activity and leading to changes in cell signaling

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-5-3-4-6-20(19)27-21/h3-8,13,17,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMCSJMGKCYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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